molecular formula C22H16N2 B189489 2,4,6-Triphenylpyrimidine CAS No. 1666-86-0

2,4,6-Triphenylpyrimidine

Cat. No.: B189489
CAS No.: 1666-86-0
M. Wt: 308.4 g/mol
InChI Key: SZKWMQWGJPCXOF-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylpyrimidine typically involves the initial preparation of chalcone, followed by its reaction with ammonium acetate and an aldehyde. One common method includes the following steps :

    Preparation of Chalcone: This involves the Claisen-Schmidt condensation of acetophenone with benzaldehyde.

    Cyclization Reaction: The chalcone is then reacted with ammonium acetate and benzaldehyde under reflux conditions to form this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the elimination of transition metal catalysts make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

2,4,6-Triphenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylpyrimidine involves its interaction with various molecular targets and pathways. The compound’s electron-deficient pyrimidine ring can act as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in organic electronics, where the compound can be used to enhance the performance of electronic devices .

Comparison with Similar Compounds

    2,4,6-Triphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,4,6-Trimethylpyrimidine: Similar pyrimidine core but with methyl groups instead of phenyl groups.

Uniqueness: 2,4,6-Triphenylpyrimidine is unique due to its combination of a pyrimidine ring with three phenyl groups, which imparts distinct electronic and photophysical properties. This makes it more suitable for applications in organic electronics and materials science compared to its analogs .

Properties

IUPAC Name

2,4,6-triphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWMQWGJPCXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360897
Record name 2,4,6-triphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-86-0
Record name 2,4,6-Triphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-triphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2,4,6-Triphenylpyrimidine be used to enhance the performance of OLEDs?

A1: this compound demonstrates potential as a building block for thermally activated delayed fluorescence (TADF) emitters used in OLEDs [, , ]. By attaching strong electron-donating groups to the pyrimidine core, researchers can fine-tune the singlet and triplet energy gaps, facilitating efficient TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to enhanced internal quantum efficiency and therefore improved OLED performance.

Q2: What is the role of this compound as a sensitizer in OLEDs?

A2: Research shows that this compound derivatives can act as sensitizers for yellow-emitting materials like 2,8-di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene []. The TADF properties of the this compound derivative enable energy transfer to the yellow emitter, resulting in efficient fluorescence. This approach has led to OLEDs with high external quantum efficiencies and extended device lifetimes.

Q3: How does the structure of this compound affect its reactivity with active methylene compounds?

A3: Studies have shown that this compound, when incorporated into a thiadiazinium salt, reacts with various active methylene compounds []. The specific reaction pathway is influenced by the substituents on the active methylene compound. For example, reactions with compounds containing a benzoyl group yield 5-substituted 2,4,6-triphenylpyrimidines, while those with a carbamoyl group lead to 5-substituted 4-hydroxy-2,6-diphenylpyrimidines or 4(3H)-pyrimidinones.

Q4: Can this compound be used to synthesize complex metallapolycyclic compounds?

A4: Research indicates that this compound can react with osmium polyhydride complexes like OsH6(PiPr3)2 []. This reaction involves multiple C-H bond activations on the phenyl substituents of the pyrimidine ring, ultimately forming osmapolycycles with intricate structures containing five and eight fused rings. This highlights the potential of this compound as a precursor for synthesizing complex organometallic compounds.

Q5: Are there any studies exploring the structure-property relationship of this compound derivatives for OLED applications?

A5: Yes, researchers have investigated the impact of nitrogen position within acridine-based donor units attached to a this compound acceptor core []. This study revealed that modifying the nitrogen position significantly influences the photophysical properties of the resulting molecules, ultimately affecting the color and efficiency of the emitted light in OLED devices. These findings provide valuable insights for the development of novel blue TADF emitters.

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